
The Selective PI3Kδ Inhibitor PIK-293: A
Technical Overview

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: PIK-293

CAS No.: 900185-01-5

Cat. No.: B610106

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective phosphoinositide 3-kinase

delta (PI3Kδ) inhibitor, PIK-293. It details the inhibitor's target protein, binding affinities, the

signaling pathway it modulates, and the experimental protocols used for its characterization.

Core Target and Binding Affinity
PIK-293 is a potent and selective inhibitor of the p110δ catalytic subunit of Class I

phosphoinositide 3-kinases (PI3Ks).[1][2] Its selectivity for PI3Kδ over other Class I isoforms

(p110α, p110β, and p110γ) makes it a valuable tool for studying the specific roles of PI3Kδ in

cellular processes and a potential candidate for therapeutic development in indications where

PI3Kδ is implicated, such as certain hematological malignancies and inflammatory diseases.[3]

PIK-293 is a pyrazolopyrimidine analog of IC87114, another well-characterized PI3Kδ selective

inhibitor.[2]
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The inhibitory activity of PIK-293 is quantified by its half-maximal inhibitory concentration (IC50)

against the different PI3K isoforms. The following table summarizes the reported IC50 values

for PIK-293.

Target Protein IC50 (µM)

PI3Kδ (p110δ) 0.24

PI3Kγ (p110γ) 10

PI3Kβ (p110β) 25

PI3Kα (p110α) 100

Data from:[2][4][5]

The data clearly demonstrates the high selectivity of PIK-293 for PI3Kδ, with approximately 42-

fold, 104-fold, and 417-fold greater potency against PI3Kδ compared to PI3Kγ, PI3Kβ, and

PI3Kα, respectively.

The PI3K/AKT/mTOR Signaling Pathway
PIK-293 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical

intracellular cascade that regulates a multitude of cellular functions including cell growth,

proliferation, survival, and metabolism.[6][7] Upon activation by upstream signals, such as

growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates

phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-

trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating

downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then

phosphorylates a wide range of substrates, including the mammalian target of rapamycin

(mTOR), to orchestrate various cellular responses.[1] By inhibiting PI3Kδ, PIK-293 blocks the

production of PIP3, thereby attenuating the downstream signaling cascade.
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PI3K/AKT/mTOR signaling pathway and the inhibitory action of PIK-293.
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Experimental Protocols
The determination of the IC50 values for PI3K inhibitors like PIK-293 is typically performed

using in vitro kinase assays. A common and robust method is the radiometric kinase assay,

which directly measures the enzymatic activity of the kinase.

Representative Radiometric PI3K Kinase Assay Protocol
This protocol is a generalized representation of a radiometric assay for measuring PI3K activity

and the inhibitory effect of compounds like PIK-293.[8][9]

1. Reagents and Materials:

Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

[γ-³²P]ATP (radiolabeled ATP)

Non-radiolabeled ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM

DTT)

PIK-293 (or other test inhibitor) dissolved in DMSO

Stop solution (e.g., 1 M HCl)

Thin-layer chromatography (TLC) plates

Phosphorimager or scintillation counter

2. Assay Procedure:

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the

kinase reaction buffer, a defined concentration of PIP2 substrate, and a mixture of non-

radiolabeled and [γ-³²P]ATP.
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Inhibitor Pre-incubation: In a 96-well plate, add a small volume of PIK-293 at various

concentrations (typically a serial dilution) to the wells. Include a DMSO-only control (no

inhibitor).

Enzyme Addition: Add the purified PI3K enzyme to each well containing the inhibitor and

incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor

binding.

Initiate Kinase Reaction: Start the kinase reaction by adding the kinase reaction mix

(containing PIP2 and [γ-³²P]ATP) to each well.

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific

duration (e.g., 20-30 minutes). The reaction time should be within the linear range of the

assay.

Stop Reaction: Terminate the reaction by adding the stop solution to each well.

Extraction of Phospholipids: Extract the radiolabeled lipid product (PIP3) from the reaction

mixture using an organic solvent (e.g., chloroform/methanol).

Detection and Quantification:

Spot the extracted phospholipids onto a TLC plate and separate them using an

appropriate solvent system.

Expose the dried TLC plate to a phosphor screen and visualize the radiolabeled PIP3

using a phosphorimager.

Alternatively, the radioactive spots can be scraped from the TLC plate and the amount of

radioactivity quantified using a scintillation counter.

Data Analysis:

Determine the amount of PIP3 produced in each reaction.

Plot the percentage of kinase inhibition against the logarithm of the PIK-293 concentration.

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
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Workflow for a radiometric PI3K kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b610106?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610106?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

